1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
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Overview
Description
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid is a fluorinated benzimidazole derivative. Benzimidazoles are known for their presence in many biologically active molecules, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is followed by various steps including lithiation and quenching with CO2 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high yield and purity through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole compounds .
Scientific Research Applications
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: The compound is used in the development of agrochemicals and materials science applications, such as in the creation of fluorinated ionic liquids
Mechanism of Action
The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-Trifluoromethyl-4,5-dicyanoimidazole: Known for its use in lithium battery technology.
Fluoroimidazoles: These compounds share similar fluorinated structures and exhibit comparable chemical properties
Uniqueness: 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid stands out due to its specific trifluoromethyl and carboxylic acid functional groups, which confer unique chemical stability and biological activity compared to other fluorinated benzimidazoles .
Properties
Molecular Formula |
C10H7F3N2O2 |
---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
3-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O2/c1-15-7-5(8(16)17)3-2-4-6(7)14-9(15)10(11,12)13/h2-4H,1H3,(H,16,17) |
InChI Key |
AUPPEPOIFUIOHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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